molecular formula C17H10N2O3 B2582528 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 16864-03-2

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2582528
CAS No.: 16864-03-2
M. Wt: 290.278
InChI Key: XCWSXFUBKNIMTJ-UHFFFAOYSA-N
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Description

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic hybrid heterocycle of significant interest in medicinal chemistry and materials science. This compound features a coumarin (2H-chromen-2-one) core linked to a 1,3,4-oxadiazole ring via a phenyl substituent. Research indicates that this molecular architecture is promising for antimicrobial development, with studies on closely related structures showing notable activity against pathogens like S. aureus and E. coli . The 1,3,4-oxadiazole moiety is a well-established pharmacophore known to exhibit a broad spectrum of biological activities, including anticonvulsant and anti-inflammatory effects, and is used as a bioisostere for esters and amides in drug design . The compound has also been the subject of crystallographic studies, which have identified multiple polymorphic forms; these different solid-state structures arise from subtle variations in intermolecular interactions, such as 'head-to-head' stacking, and can influence the compound's physical properties . Furthermore, derivatives incorporating the 1,3,4-oxadiazole ring are investigated for their nonlinear optical (NLO) properties, making them potential candidates for applications in bio-optics and optoelectronic devices like optical switching and electroluminescence devices . This reagent is intended for research and development purposes only in fields such as pharmaceutical sciences, organic chemistry, and materials science. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3/c20-17-13(10-12-8-4-5-9-14(12)21-17)16-19-18-15(22-16)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWSXFUBKNIMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves the formation of the oxadiazole ring followed by its attachment to the chromenone structure. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 2-hydroxyacetophenone with phenylhydrazine can form the chromenone structure, which is then reacted with a carboxylic acid derivative to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency. Additionally, the use of continuous flow reactors can facilitate large-scale production by providing better control over reaction conditions .

Chemical Reactions Analysis

Bromination to 3-(2-Bromoacetyl)-2H-chromen-2-one (Intermediate 1b)

Compound 1a undergoes bromination in dioxane with bromine (15 mmol), producing 3-(2-bromoacetyl)-2H-chromen-2-one. The crude product is recrystallized from benzene-petroleum ether, yielding 60% with a melting point of 122–125°C .

Formation of 3-(2-Amino-1,3-thiazol-5-yl)-2H-chromen-2-one (Intermediate 1c)

Intermediate 1b reacts with thiourea (10 mmol) in ethanol under reflux for 4 hours. The product is isolated after neutralization with ammonia, yielding a solid confirmed by FT-IR and 1^1H NMR .

Table 1: Key Derivatives of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Derivative Substituent (Ar) Yield (%) Melting Point (°C) Molecular Weight (g/mol)
COD24-chlorophenyl45198–200324.71
COD34-fluorophenyl40186–188308.26
COD42,4-dichlorophenyl55201–203359.16
COD54-methoxyphenyl48138–140320.29

Characterization :

  • FT-IR : C=O stretch at 1696–1740 cm1^{-1}, C-O-C stretch at 1152–1255 cm1^{-1} .

  • 1^11H NMR : Aromatic protons appear between δ 6.93–8.98 ppm, with pyran-H singlet at δ 8.90–8.98 ppm .

Anthelmintic Activity Screening

Derivatives were tested against Pheretima posthuma (earthworms). The 4-chloro derivative (COD2) showed the highest activity, comparable to standard anthelmintics .

Polymorphism and Crystal Engineering

Three polymorphs of COD were identified, differing in columnar stacking arrangements influenced by weak intermolecular interactions (e.g., π-π stacking). These structural variations impact physicochemical properties but do not directly affect reactivity .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one exhibits promising anticancer properties. A study investigated its polymorphic forms and their potential interactions in biological systems. The strongest intermolecular interactions were identified as "head-to-head" stacking, which may enhance its efficacy as an anticancer agent . The compound's structure allows for significant interactions with biological targets, making it a candidate for further development in cancer therapies.

Table 1: Anticancer Activity of this compound

Study ReferenceType of CancerMechanism of ActionResults
VariousPolymorphic interactionSignificant inhibition of cell proliferation
Breast CancerApoptosis inductionIncreased apoptosis in cancer cells

1.2 Anticonvulsant Properties

Another area of interest is the anticonvulsant activity of this compound. Research has demonstrated that derivatives of this compound can effectively reduce seizure activity in animal models. The synthesis of these compounds has been linked to their ability to modulate neurotransmitter systems .

Table 2: Anticonvulsant Activity of Derivatives

Compound VariantAnimal ModelDosage (mg/kg)Efficacy (%)
IVaMouse2075
IVbRat3080

Material Science Applications

2.1 Photophysical Properties

The photophysical properties of this compound have been studied for their potential use in organic light-emitting diodes (OLEDs). The compound demonstrates strong fluorescence and stability under UV light, making it suitable for applications in optoelectronic devices .

Table 3: Photophysical Properties

PropertyValue
Absorption Max (nm)350
Emission Max (nm)450
Quantum Yield (%)90

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from N-benzylidene derivatives. Characterization techniques such as X-ray crystallography have been employed to elucidate the crystal structure and polymorphism of the compound, providing insights into its stability and interaction mechanisms .

Table 4: Synthesis Overview

StepReagentsConditions
Step 1N-benzylidene derivativesReflux in ethanol
Step 2Oxidizing agentsRoom temperature
Final Product Yield (%)Varies (60%-80%)

Mechanism of Action

The mechanism of action of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring can form hydrogen bonds and engage in π–π stacking interactions with biological molecules, enhancing its binding affinity. The chromenone structure can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of key enzymes or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

  • Structural Difference : Replacement of the phenyl group with pyridin-4-yl.
  • Activity: Exhibits polymorphic forms (two polymorphs) and demonstrates enhanced anticancer activity compared to the parent compound.
  • Key Finding : Polymorphism influences molecular packing and bioavailability, with one polymorph showing superior cytotoxicity in cancer cell lines .

3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

  • Structural Difference : Incorporation of a sulfanyl (-SH) group at the oxadiazole 5-position.
  • Activity : Serves as a precursor for triazine-linked derivatives (e.g., 3-{5-[(4,6-dichloro-1,3,5-triazin-2-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one), which show broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (e.g., Candida albicans) .
  • Key Finding : The sulfanyl group enables facile conjugation with triazines, enhancing antimicrobial potency by disrupting microbial cell membranes .

Heterocyclic Additions and Hybrids

Triazine-Conjugated Derivatives

  • Example: 3-(5-{[4-Chloro-6-(quinolin-4-yloxy)-1,3,5-triazin-2-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one.
  • Structural Difference : Incorporation of a 1,3,5-triazine moiety linked via a sulfanyl bridge.
  • Activity : Exhibits dual antibacterial and antifungal activity, with MIC values as low as 2 µg/mL against Staphylococcus aureus and Escherichia coli. The triazine ring enhances π-π stacking interactions with microbial enzymes .
  • Comparison : The parent compound lacks this triazine group and shows weaker antimicrobial effects, highlighting the importance of the triazine-sulfanyl modification .

Oxazole-Coumarin Hybrids

  • Example: 3-(2-Aminooxazol-5-yl)-2H-chromen-2-one derivatives.
  • Structural Difference: Replacement of 1,3,4-oxadiazole with 2-aminooxazole.
  • Activity: These derivatives show moderate antiproliferative activity (IC₅₀: 15–30 µM) against breast cancer (MCF-7) and antimicrobial activity (MIC: 16–64 µg/mL). The amino group facilitates hydrogen bonding with biological targets .

Biological Activity

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, a compound with the molecular formula C17H10N2O3, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, supported by various studies and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,3,4-oxadiazole ring fused to a chromenone structure. This unique arrangement contributes to its diverse biological properties. The oxadiazole moiety is known for its role in enhancing anticancer activity, while the chromenone structure is associated with various pharmacological effects.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound.

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a study reported that derivatives of oxadiazole exhibited cytotoxic effects against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies and Findings

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxicity against HepG-2 liver cancer cells with an IC50 value of approximately 35.58 µM. This indicates that it can effectively inhibit the growth of these cancer cells .
  • Polymorphism Studies : Research on polymorphic forms of this compound revealed that different crystal structures affect its biological activity. The study indicated that polymorphic modifications could influence intermolecular interactions, potentially impacting the efficacy against cancer cells .

Antimicrobial Activity

Beyond its anticancer properties, this compound also exhibits notable antimicrobial activity.

The antimicrobial efficacy is linked to its ability to disrupt microbial cell membranes and inhibit essential cellular processes. The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance this activity .

Research Findings

In vitro studies have demonstrated that derivatives of this compound possess significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis plays a crucial role in understanding how modifications to the chemical structure influence biological activity:

Compound ModificationBiological ActivityIC50 Value
5-position substitutions on oxadiazoleEnhanced cytotoxicityVaries
Electron-withdrawing groups on phenyl ringIncreased antimicrobial activityVaries

This table highlights how specific modifications can lead to varying levels of biological efficacy.

Q & A

Q. Advanced

  • Electron-withdrawing groups (EWGs) : Chloro or fluoro substituents on the oxadiazole improve antimicrobial potency by enhancing interactions with microbial enzymes (e.g., dihydrofolate reductase) .
  • Bulkier substituents : Piperazine or piperidine rings with methyl/acetyl groups balance lipophilicity and solubility, improving bioavailability .
  • Coumarin modifications : Nitro or methoxy groups at position 8 of the coumarin core increase antifungal activity (MIC 50 µg/mL) by altering redox properties .

How should researchers address contradictions in biological data across studies?

Advanced
Discrepancies in MIC values or strain specificity may arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines) for inoculum size and incubation time .
  • Solubility issues : Use surfactants (e.g., Tween-80) for hydrophobic derivatives.
  • Resistance mechanisms : Cross-test against clinical isolates and lab strains to identify efflux pump or enzyme-mediated resistance .

What strategies are effective in optimizing pharmacokinetic properties for in vivo studies?

Q. Advanced

  • LogP adjustment : Introduce hydrophilic groups (e.g., –OH, –NH₂) to reduce logP from ~3.5 to <2.5, enhancing aqueous solubility .
  • Metabolic stability : Replace labile esters with amides or heterocycles to resist hepatic CYP450 degradation .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like SARS-CoV-2 spike protein or bacterial topoisomerases .

How can researchers validate target engagement and mechanism of action?

Q. Advanced

  • Enzyme inhibition assays : Test against purified microbial enzymes (e.g., β-lactamase) using fluorogenic substrates .
  • Cellular uptake studies : Fluorescently tagged derivatives (e.g., coumarin-BODIPY conjugates) track intracellular localization via confocal microscopy .
  • Resistance induction : Serial passage experiments to identify mutations conferring resistance, followed by whole-genome sequencing .

What are the challenges in scaling up synthesis for preclinical trials?

Q. Advanced

  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scaling .
  • Yield optimization : Use flow chemistry for oxadiazole cyclization to reduce reaction time from hours to minutes .
  • Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., ethanol <5000 ppm) .

Key Data from Studies

  • Antimicrobial activity : Derivatives with chloro substituents showed MIC = 25 µg/mL against E. coli and C. albicans .
  • Spectral data : ¹⁹F NMR (δ −114 ppm) confirmed fluorine incorporation in derivatives .
  • Synthetic yields : Piperazine-linked derivatives achieved 85% yield after optimization .

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